(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Hydroxy and Trimethyl Groups: The hydroxy and trimethyl groups can be introduced through selective alkylation and hydroxylation reactions.
Coupling with Trimethoxyphenyl Group: The final step involves coupling the quinoline derivative with a trimethoxyphenyl ketone through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Research: Potential use in the development of anticancer agents.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
The presence of both hydroxy and trimethoxyphenyl groups in (6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone makes it unique compared to other quinoline derivatives. These functional groups can enhance its biological activity and provide additional sites for chemical modification.
Properties
Molecular Formula |
C22H27NO5 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H27NO5/c1-13-12-22(2,3)23(17-8-7-15(24)11-16(13)17)21(25)14-9-18(26-4)20(28-6)19(10-14)27-5/h7-11,13,24H,12H2,1-6H3 |
InChI Key |
FSGVKEADFLITRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C |
Origin of Product |
United States |
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